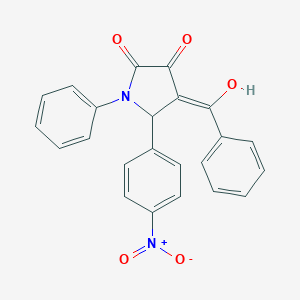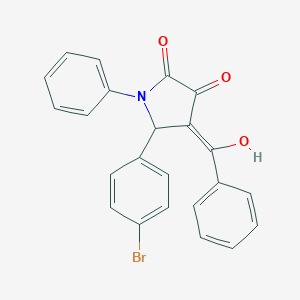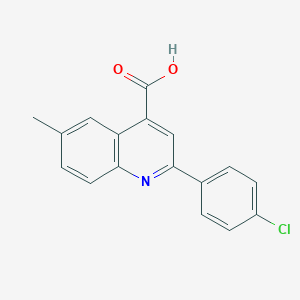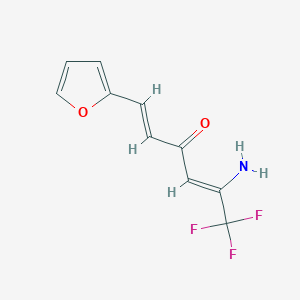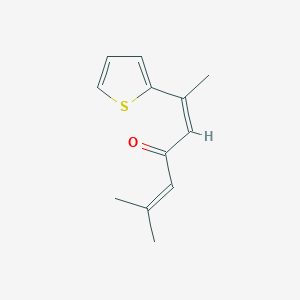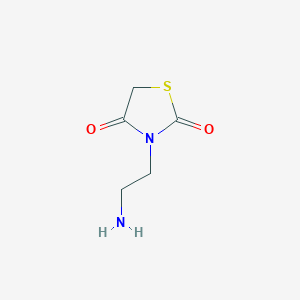
3-(2-アミノエチル)-1,3-チアゾリジン-2,4-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine ring fused with a dione structure
科学的研究の応用
3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and other materials with specialized properties.
作用機序
Target of Action
Compounds with similar structures, such as 3-(2-aminoethyl)-4-(aminomethyl)heptanedioic acid, have been found to interact with delta-aminolevulinic acid dehydratase . This enzyme plays a crucial role in the biosynthesis of heme, a vital component of hemoglobin, cytochromes, and other hemoproteins.
Mode of Action
Related compounds like 2-aminoethyl carboxamide derivatives have been reported to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin . This suggests that 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione might interact with its targets in a similar manner, potentially altering neurotransmitter levels and affecting neuronal signaling.
Biochemical Pathways
It’s worth noting that related compounds have been found to influence the synthesis of thymidine, a nucleoside essential for dna replication . This suggests that 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione might have an impact on DNA synthesis and cell proliferation.
Pharmacokinetics
Related compounds like n-(2-aminoethyl)-3-aminopropyltrimethoxysilane have been reported to have a density of 102 g/cm3 at 20 °C , which might influence its distribution in the body
Result of Action
Related compounds like 3-(2-aminoethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione have been reported to exhibit antifungal activity . This suggests that 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione might also have antimicrobial properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of cysteamine with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring.
Industrial Production Methods: In industrial settings, the production of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions: 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione moiety to a diol.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted thiazolidine derivatives.
類似化合物との比較
- 3-(2-Aminoethyl)-1,3-thiazolidine-4-one
- 3-(2-Aminoethyl)-1,3-thiazolidine-2-thione
Comparison: 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione is unique due to its dione structure, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the dione moiety allows for specific interactions with enzymes and receptors that are not possible with the thione or thiazolidine-4-one derivatives.
特性
IUPAC Name |
3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S/c6-1-2-7-4(8)3-10-5(7)9/h1-3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJIYWXYXJTRRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39137-36-5 |
Source


|
| Record name | 39137-36-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Nitrobenzaldehyde [2-(methylsulfanyl)-5-pyrimidinyl]hydrazone](/img/structure/B385846.png)
![2-cyano-3-[4-(dimethylamino)phenyl]-N'-{2-nitrobenzylidene}acrylohydrazide](/img/structure/B385847.png)
![ethyl 2-(benzylsulfanyl)imidazo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B385850.png)
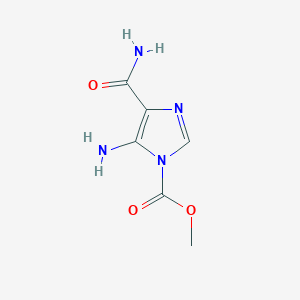
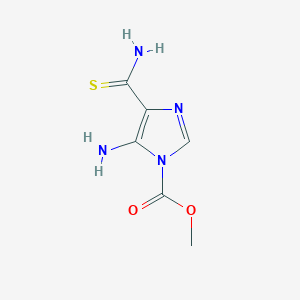
![ethyl cyano[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)hydrazono]acetate](/img/structure/B385861.png)
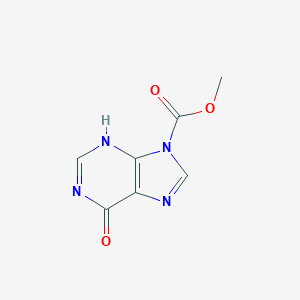
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]hexadecanamide](/img/structure/B385863.png)
